N-(4-methoxyphenyl)-3,5-dinitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline
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Overview
Description
2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyaniline, dinitrobenzaldehyde, and phenylhydrazone groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 4,6-dinitrobenzaldehyde under controlled conditions to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)benzaldehyde
- 4,6-Dinitrobenzaldehyde
- 1-Phenylhydrazine
Uniqueness
2-(4-METHOXYANILINO)-4,6-DINITROBENZALDEHYDE 1-PHENYLHYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H17N5O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dinitro-2-[(E)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C20H17N5O5/c1-30-17-9-7-14(8-10-17)22-19-11-16(24(26)27)12-20(25(28)29)18(19)13-21-23-15-5-3-2-4-6-15/h2-13,22-23H,1H3/b21-13+ |
InChI Key |
NHCFLGCDBOOCDB-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
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